

Application Notes and Protocols for Investigating ACC Synthase Inhibition using L-Vinylglycine

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Compound of Interest

Compound Name: *L-Vinylglycine*

Cat. No.: *B1582818*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Vinylglycine (L-VG) is a potent mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the key regulatory enzyme in the biosynthesis of ethylene in plants. Ethylene is a phytohormone that influences a wide array of developmental processes and stress responses. Due to its critical role, ACC synthase is a significant target for controlling ethylene production in agriculture and horticulture. L-VG serves as an invaluable tool for studying the catalytic mechanism of ACC synthase and for investigating the physiological effects of ethylene inhibition.

These application notes provide detailed protocols for utilizing **L-Vinylglycine** to study ACC synthase inhibition both in vitro and in vivo.

Mechanism of Action

L-Vinylglycine is a non-proteinogenic amino acid that acts as both an alternative substrate and a mechanism-based inhibitor of ACC synthase.[1][2] The enzyme's catalytic activity involves a pyridoxal 5'-phosphate (PLP) cofactor. In the presence of L-VG, ACC synthase primarily catalyzes a deaminase activity, converting L-VG to α -ketobutyrate and ammonia.[1] However, for every 500 catalytic turnovers, one inactivation event occurs.[2][3]

The inactivation process involves the formation of a covalent adduct between **L-Vinylglycine** and the enzyme.[2][3][4] Specifically, the γ -carbon of L-VG forms a covalent bond with the ϵ -amino group of a conserved lysine residue (Lys273 in the apple enzyme) in the active site of ACC synthase.[2][3] This irreversible modification leads to the inactivation of the enzyme.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the kinetic parameters of **L-Vinylglycine**'s interaction with ACC synthase.

Table 1: Kinetic Parameters for the Deaminase Activity of ACC Synthase with **L-Vinylglycine** as a Substrate

Parameter	Value	Reference
K _m	1.4 mM	[1]
k _{cat}	1.8 s ⁻¹	[1]
k _{cat} /K _m	1300 M ⁻¹ s ⁻¹	[1]

Table 2: Kinetic Parameters for the Inactivation of ACC Synthase by **L-Vinylglycine**

Parameter	Value	Reference
K _{inact}	3.3 mM	[5]
k _{max}	0.1 min ⁻¹	[5]
Partition Ratio (turnover/inactivation)	500	[2][3]

Experimental Protocols

In Vitro Inhibition of ACC Synthase by **L-Vinylglycine**

This protocol describes how to determine the inhibitory activity of **L-Vinylglycine** against purified or recombinantly expressed ACC synthase. The activity of ACC synthase is typically

measured by quantifying the amount of its product, ACC, or by measuring the production of α -ketobutyrate when L-VG is used as a substrate.

Materials:

- Purified or recombinant ACC synthase
- S-adenosyl-L-methionine (SAM) as the substrate
- **L-Vinylglycine**
- Pyridoxal 5'-phosphate (PLP)
- EPPS or other suitable buffer (e.g., Tris-HCl)
- Reagents for ACC quantification (e.g., Lizada and Yang assay) or α -ketobutyrate quantification (see Protocol 4.2)
- Microplate reader or spectrophotometer

Protocol:

- **Enzyme Preparation:** Prepare a stock solution of ACC synthase in a suitable buffer containing PLP (e.g., 50 mM EPPS, pH 8.5, 10 μ M PLP). The optimal concentration of the enzyme should be determined empirically.
- **Inhibitor Preparation:** Prepare a stock solution of **L-Vinylglycine** in water or the assay buffer.
- **Assay Setup:** In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:
 - **Control (No Inhibitor):** Assay buffer, ACC synthase, and SAM.
 - **Inhibitor:** Assay buffer, ACC synthase, **L-Vinylglycine** (at various concentrations), and SAM.
 - **Blank (No Enzyme):** Assay buffer, SAM, and **L-Vinylglycine** (optional).

- Pre-incubation (for time-dependent inhibition): Pre-incubate the enzyme with **L-Vinylglycine** for various time intervals before adding the substrate (SAM) to determine the rate of inactivation.
- Reaction Initiation: Initiate the enzymatic reaction by adding SAM to all wells. A typical final concentration for SAM is around its K_m value.
- Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
- Reaction Termination: Stop the reaction by adding a quenching agent (e.g., HClO_4 or by heat inactivation).
- Quantification of Product: Quantify the amount of ACC produced using a suitable method, such as the Lizada and Yang assay, which involves the conversion of ACC to ethylene and its measurement by gas chromatography.
- Data Analysis: Calculate the percentage of inhibition for each **L-Vinylglycine** concentration and determine the IC_{50} value. For mechanism-based inhibition, plot the pseudo-first-order rate constants of inactivation against the inhibitor concentration to determine K_{inact} and k_{max} .

Quantification of α -Ketobutyrate

As **L-Vinylglycine** is also a substrate for ACC synthase, its deaminase activity can be monitored by quantifying the production of α -ketobutyrate.

Materials:

- Reaction mixture from the ACC synthase assay with **L-Vinylglycine** as the substrate
- 2,4-Dinitrophenylhydrazine (DNPH) solution (0.2% in 2 N HCl)
- 2 N NaOH
- Spectrophotometer

Protocol:

- Derivatization: To 200 μ L of the reaction mixture, add 300 μ L of the DNPH reagent.[6]
- Incubation: Vortex the mixture and incubate at 30°C for 30 minutes to allow for the formation of the phenylhydrazone derivative.[6]
- Color Development: Add 2.0 mL of 2 N NaOH to develop the color.[6]
- Measurement: Measure the absorbance of the solution at 540 nm.[6]
- Standard Curve: Prepare a standard curve using known concentrations of α -ketobutyrate to determine the amount of product formed in the enzymatic reaction.[6]

Alternatively, HPLC can be used for more sensitive and specific quantification of α -keto acids.
[7][8]

In Vivo Investigation of Ethylene Production Inhibition

This protocol describes a general method for applying **L-Vinylglycine** to plant tissues and measuring its effect on ethylene production.

Materials:

- Plant material (e.g., leaf discs, fruit slices, seedlings)
- **L-Vinylglycine** solution
- Incubation buffer or medium (e.g., Murashige and Skoog medium for seedlings)
- Gas-tight containers (e.g., sealed vials or jars)
- Gas chromatograph (GC) equipped with a flame ionization detector (FID)

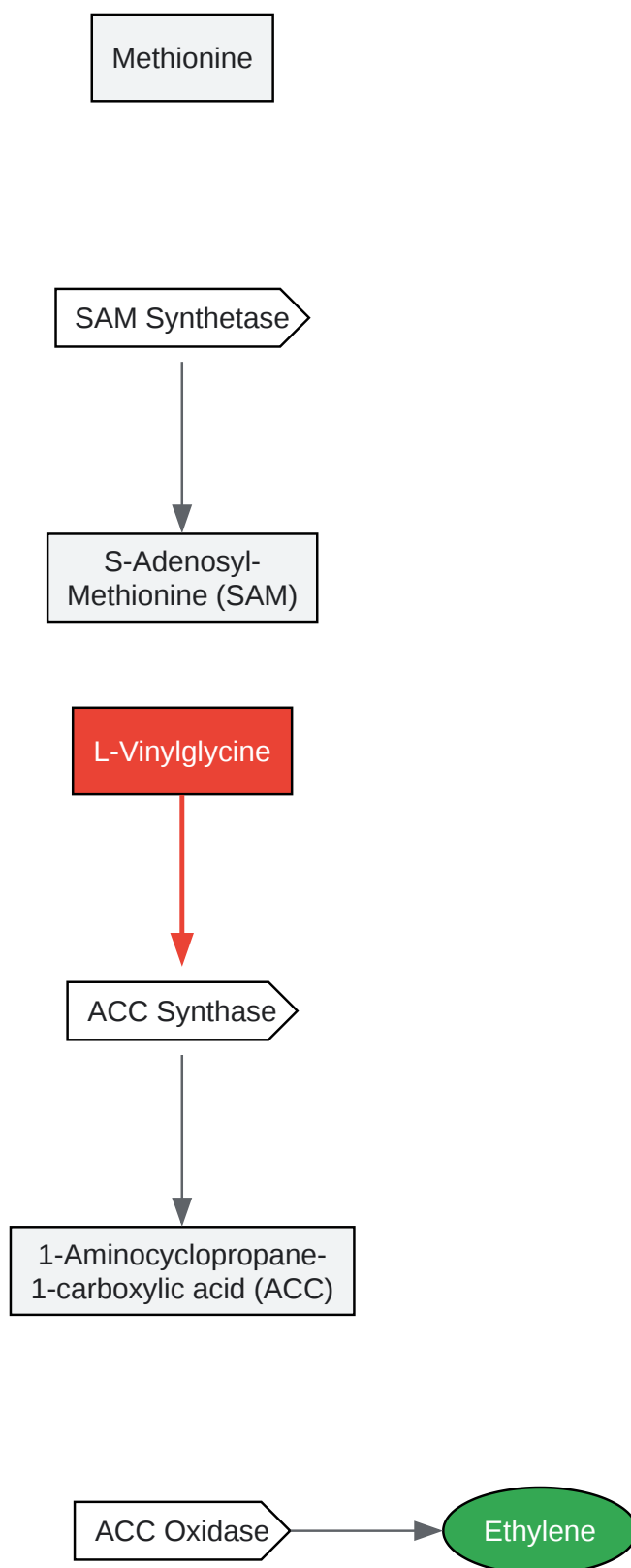
Protocol:

- Plant Material Preparation: Prepare uniform plant tissue samples.

- **Inhibitor Application:** Incubate the plant material in a solution containing various concentrations of **L-Vinylglycine**. A control group should be incubated in a solution without the inhibitor. The uptake of L-VG can be facilitated by vacuum infiltration for some tissues.
- **Incubation:** Place the treated plant material in gas-tight containers. The incubation time will vary depending on the plant species and tissue type but is typically in the range of a few hours.
- **Gas Sampling:** After the incubation period, take a gas sample from the headspace of the container using a gas-tight syringe.
- **Ethylene Measurement:** Inject the gas sample into a gas chromatograph to measure the ethylene concentration.
- **Data Analysis:** Calculate the rate of ethylene production (e.g., in nL g⁻¹ h⁻¹) for both control and **L-Vinylglycine**-treated samples. Determine the effect of **L-Vinylglycine** on ethylene biosynthesis.

Visualizations

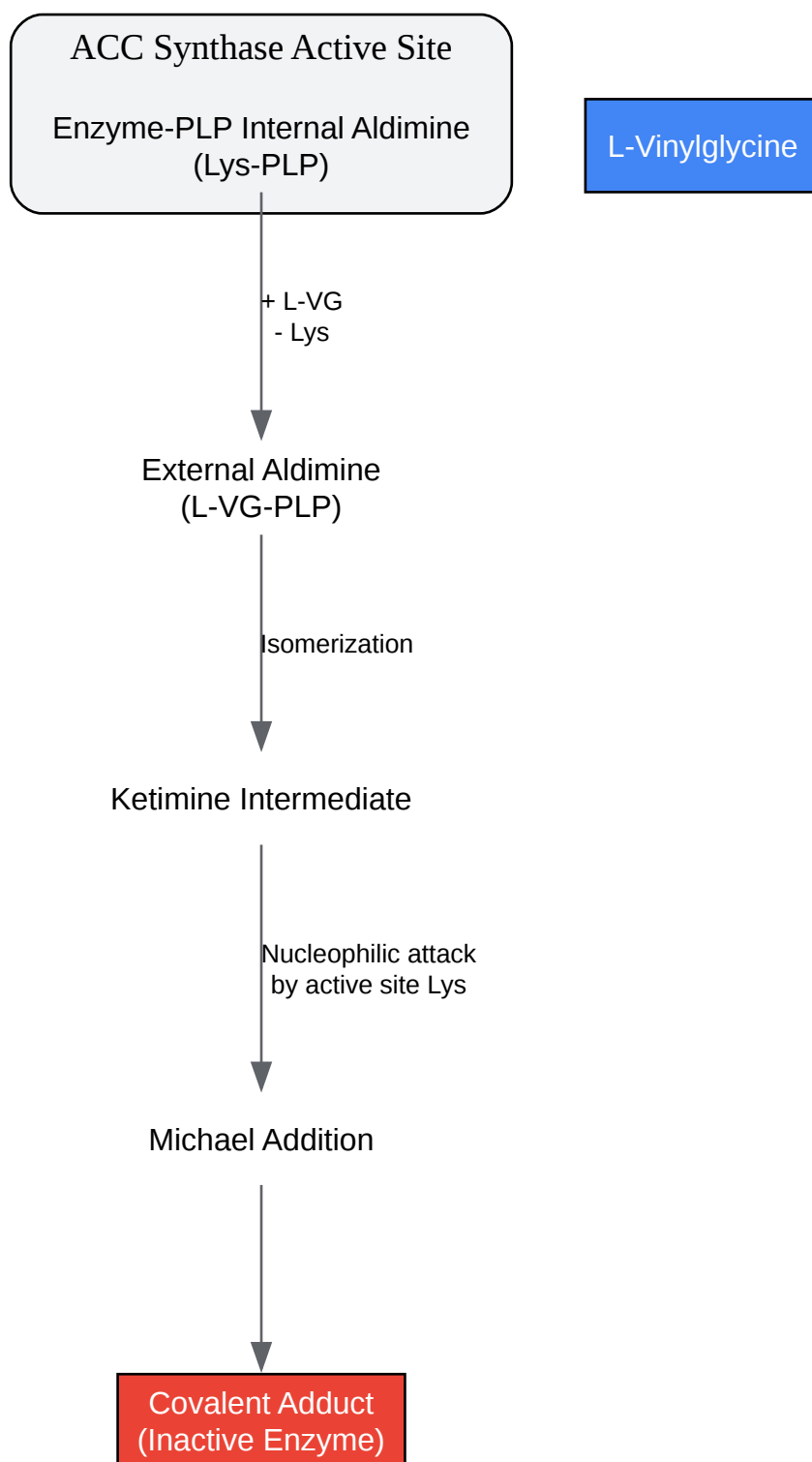
Ethylene Biosynthesis Pathway and Inhibition by L-Vinylglycine



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Caption: The ethylene biosynthesis pathway, highlighting the inhibition of ACC synthase by **L-Vinylglycine**.

Mechanism of ACC Synthase Inactivation by L-Vinylglycine



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Caption: Proposed mechanism for the irreversible inactivation of ACC synthase by **L-Vinylglycine**.

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